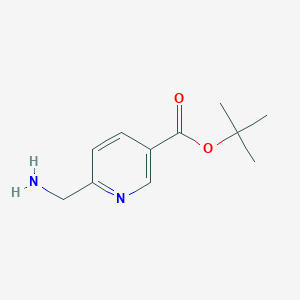

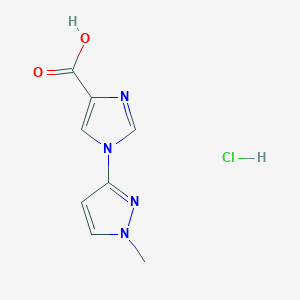

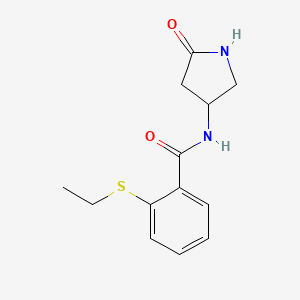

![molecular formula C22H20N2O4 B2722230 8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-65-5](/img/structure/B2722230.png)

8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are an integral part of DNA and RNA and impart diverse pharmacological properties .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be determined using methods like X-ray diffraction (XRD) and density functional theory (DFT) modeling . The geometric parameters from both investigation techniques are usually quite compatible .Scientific Research Applications

Novel Synthesis Methods

Research has led to novel methods for synthesizing chromeno[2,3-d]pyrimidine derivatives. For instance, a novel synthesis route has been developed for 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are important for their pharmaceutical properties, using a variety of starting materials and reactions conditions to achieve high purity and yield of the desired compounds (Osyanin et al., 2014).

Anticancer Potential

Chromeno[2,3-d]pyrimidine derivatives have shown promising anticancer activities. The synthesis and biological evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives, closely related to the compound , have revealed significant anticancer properties against various human cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Hongshuang Li et al., 2017).

Antimicrobial Activities

Another area of research interest is the antimicrobial properties of chromeno[2,3-d]pyrimidine derivatives. Studies have synthesized and evaluated the antimicrobial efficacy of these compounds against a range of bacterial and fungal strains, providing valuable insights into their potential as antimicrobial agents (Janardhan Banothu & Rajitha Bavanthula, 2012).

Sensing and Catalysis

The chemical versatility of chromeno[2,3-d]pyrimidine derivatives extends to their use in chemical sensing and catalysis. For example, a novel Hg2+ colorimetric chemosensor has been developed using chromeno[d]pyrimidine-2,5-dione/thione derivatives, demonstrating the utility of these compounds in environmental monitoring and analytical chemistry (Negar Jamasbi et al., 2021).

Mechanism of Action

The mechanism of action for pyrimidine derivatives can vary widely depending on their specific structure and the biological system they interact with. Some pyrimidine derivatives have shown a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Future Directions

properties

IUPAC Name |

8-methoxy-3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-4-5-18-23-21-19(22(26)24(18)14-8-6-13(2)7-9-14)20(25)16-11-10-15(27-3)12-17(16)28-21/h6-12H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBBPOXLFBVNPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

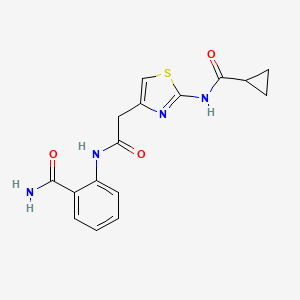

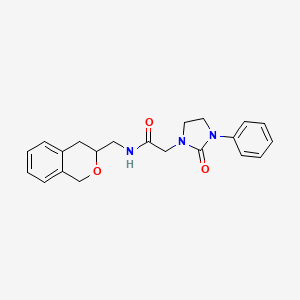

![ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2722156.png)

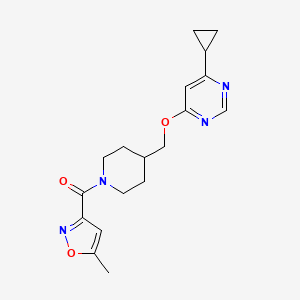

![3-Cyclopropylimidazo[1,5-a]pyridine](/img/structure/B2722158.png)

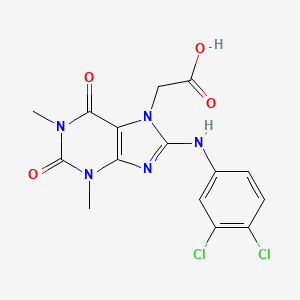

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2722165.png)

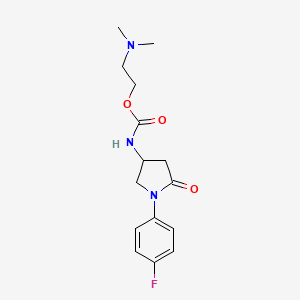

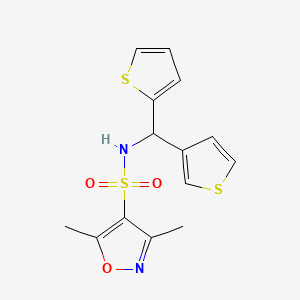

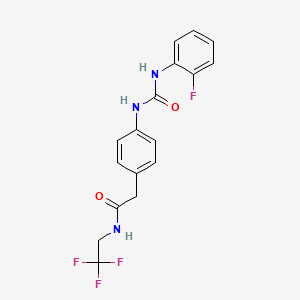

![N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2722167.png)